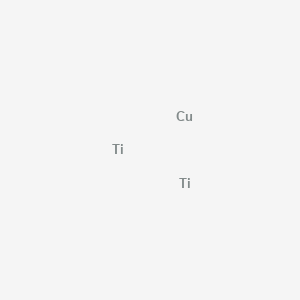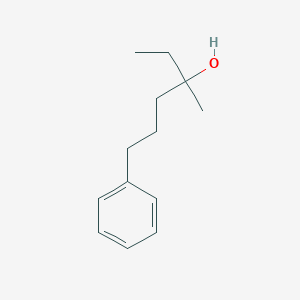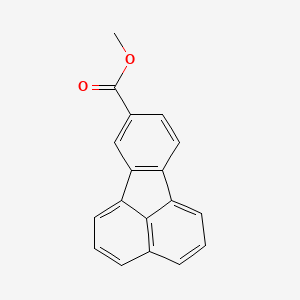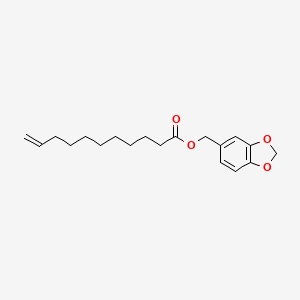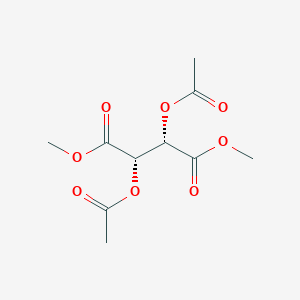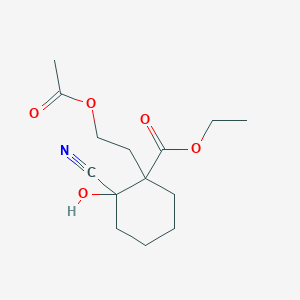
Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate is a complex organic compound with a unique structure that includes an ester, a cyano group, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate typically involves multiple steps. One common method starts with the cyclohexanone derivative, which undergoes a series of reactions including esterification, cyanation, and hydroxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are carefully controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the yield and minimize by-products.
化学反应分析
Types of Reactions
Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of a carboxylic acid and ethanol.
科学研究应用
Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The cyano group can interact with nucleophiles, while the ester and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can influence various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: Similar ester functionality but lacks the cyano and hydroxyl groups.
Cyclohexanone: Similar cyclohexane ring but lacks the ester, cyano, and hydroxyl groups.
Ethyl cyanoacetate: Contains a cyano group but lacks the cyclohexane ring and hydroxyl group.
Uniqueness
Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
6331-48-2 |
|---|---|
分子式 |
C14H21NO5 |
分子量 |
283.32 g/mol |
IUPAC 名称 |
ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H21NO5/c1-3-19-12(17)13(8-9-20-11(2)16)6-4-5-7-14(13,18)10-15/h18H,3-9H2,1-2H3 |
InChI 键 |
DDYXIJSBNQFUKN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CCCCC1(C#N)O)CCOC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


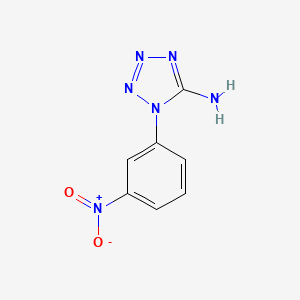


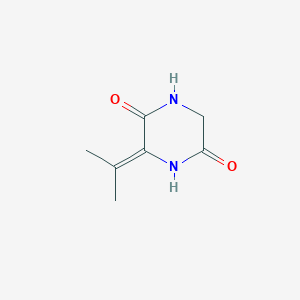



![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)
